Cas no 1209587-37-0 (4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is a piperidine derivative with a methoxy-substituted isopropyl side chain, offering unique steric and electronic properties. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound's structural features, including the methoxy group and tertiary amine, contribute to its potential as an intermediate in drug discovery, particularly for CNS-targeting molecules. The rigid piperidine core combined with the flexible side chain allows for versatile reactivity in organic synthesis. High purity and well-defined characterization ensure reproducibility in research and industrial processes. This compound is valued for its balanced lipophilicity and functional group compatibility.
4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride structure
1209587-37-0 structure
商品名:4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
CAS番号:1209587-37-0
MF:C9H19NO.HCl
メガワット:193.7142
MDL:MFCD18483528
CID:1004232
PubChem ID:45791232

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(1-Methoxypropan-2-yl)piperidine hydrochloride
    • 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride
    • 4-(2-methoxy-1-methylethyl)piperidine(SALTDATA: HCl)
    • FT-0684216
    • I14-27947
    • MolPort-016-583-377
    • 1209587-37-0
    • 4-(2-Methoxy-1-methylethyl)piperidine HCl
    • 4-(1-methoxypropan-2-yl)piperidine;hydrochloride
    • 4-(1-Methoxypropan-2-yl)piperidinehydrochloride
    • DTXSID80679011
    • 1269288-84-7
    • AKOS015907733
    • 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
    • SB42848
    • MFCD18483528
    • 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
    • MDL: MFCD18483528
    • インチ: InChI=1S/C9H19NO/c1-8(7-11-2)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
    • InChIKey: CLHALIZKGLFJAS-UHFFFAOYSA-N
    • ほほえんだ: CC(COC)C1CCNCC1

計算された属性

  • せいみつぶんしりょう: 193.1233420g/mol
  • どういたいしつりょう: 193.1233420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride セキュリティ情報

  • 危険レベル:IRRITANT

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M050290-500mg
4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
1209587-37-0
500mg
$ 235.00 2022-06-04
TRC
M050290-2000mg
4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride
1209587-37-0
2g
$ 615.00 2022-06-04
1PlusChem
1P008VMX-1g
4-(2-methoxy-1-methylethyl)piperidine
1209587-37-0 95%
1g
$72.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346866-500mg
4-(1-Methoxypropan-2-yl)piperidine
1209587-37-0 98%
500mg
¥950.00 2024-08-09
eNovation Chemicals LLC
D782962-5g
4-(2-Methoxy-1-methylethyl)piperidine hydrochloride
1209587-37-0 95%
5g
$1685 2024-08-03
Chemenu
CM275687-5g
4-(1-Methoxypropan-2-yl)piperidine hydrochloride
1209587-37-0 95%
5g
$317 2021-08-18
Chemenu
CM275687-5g
4-(1-Methoxypropan-2-yl)piperidine hydrochloride
1209587-37-0 95%
5g
$317 2023-01-01
Enamine
EN300-1850141-10.0g
4-(1-methoxypropan-2-yl)piperidine
1209587-37-0
10g
$5528.0 2023-06-02
Enamine
EN300-1850141-0.25g
4-(1-methoxypropan-2-yl)piperidine
1209587-37-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1850141-0.5g
4-(1-methoxypropan-2-yl)piperidine
1209587-37-0
0.5g
$809.0 2023-09-19

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride 関連文献

4-(2-Methoxy-1-methylethyl)piperidine Hydrochlorideに関する追加情報

Introduction to 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride (CAS No: 1209587-37-0)

4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1209587-37-0, is a significant compound in the field of pharmaceutical chemistry. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a piperidine ring substituted with a 2-methoxy-1-methylethyl group, which contributes to its distinct chemical behavior and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various chemical and biological assays.

The 2-methoxy-1-methylethyl moiety in 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride introduces both steric hindrance and electronic effects that can influence its interaction with biological targets. This structural feature has made it a valuable scaffold for designing novel pharmacological agents. Researchers have been exploring its potential in developing treatments for a range of diseases, including neurological disorders and infectious diseases. The compound's ability to modulate specific biological pathways makes it a promising candidate for further investigation.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is no exception, as it has shown promise in preclinical studies. For instance, studies have indicated that this compound may exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its structural similarity to known bioactive molecules suggests that it could be modified to enhance its pharmacological profile.

The synthesis of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired framework. The hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid, which improves the compound's handling and storage characteristics.

From a computational chemistry perspective, the molecular structure of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride has been extensively analyzed using various modeling techniques. These studies have provided insights into its binding interactions with potential target proteins. For example, molecular docking simulations have revealed that this compound can bind effectively to enzymes and receptors involved in disease pathways. Such findings are crucial for rational drug design and optimizing lead compounds for clinical development.

The pharmacokinetic properties of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride are also of significant interest. In vitro studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for evaluating its suitability for therapeutic use. Further investigations into its pharmacokinetics will provide a clearer understanding of how it behaves within the body and inform dosing strategies.

One of the most exciting aspects of 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride is its versatility as a building block for drug discovery. By modifying its structure, researchers can generate libraries of derivatives with tailored properties. This approach has led to the identification of several novel compounds with enhanced potency and selectivity. The use of high-throughput screening techniques has accelerated the process of identifying promising candidates for further development.

The regulatory landscape for new pharmaceuticals also plays a critical role in the advancement of compounds like 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy. Preclinical data must be thoroughly evaluated before human trials can begin, and this process often involves rigorous testing to assess toxicity and pharmacological activity.

In conclusion, 4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride (CAS No: 1209587-37-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in drug discovery efforts. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an important role in the development of next-generation therapeutics.

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